4-Bromo-2-fluorobenzotrifluoride

Physical property differentiation Quality control Isomer identification

4-Bromo-2-fluorobenzotrifluoride (4-bromo-2-fluoro-1-(trifluoromethyl)benzene; CAS 142808-15-9; MF C₇H₃BrF₄; MW 243.00) is a liquid polyhalogenated aromatic featuring a trifluoromethyl group (−CF₃), an ortho-fluorine, and a para-bromine on the same phenyl ring. This substitution pattern defines it as a member of the halogenated benzotrifluoride family—widely employed as synthetic intermediates in pharmaceuticals and agrochemicals—and distinguishes its reactivity profile from that of simpler aryl bromides or non-fluorinated benzotrifluorides.

Molecular Formula C7H3BrF4
Molecular Weight 243 g/mol
CAS No. 142808-15-9
Cat. No. B107764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzotrifluoride
CAS142808-15-9
Synonyms1-Bromo-3-fluoro-4-(trifluoromethyl)benzene;  3-Fluoro-4-(trifluoromethyl)phenyl bromide;  4-Bromo-2-fluoro-1-trifluoromethylbenzene;  4-Bromo-2-fluorobenzotrifluoride; 
Molecular FormulaC7H3BrF4
Molecular Weight243 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C(F)(F)F
InChIInChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
InChIKeyOEPBVXQEVBURGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9): Core Physicochemical Identity and Position within Halogenated Benzotrifluoride Intermediates


4-Bromo-2-fluorobenzotrifluoride (4-bromo-2-fluoro-1-(trifluoromethyl)benzene; CAS 142808-15-9; MF C₇H₃BrF₄; MW 243.00) is a liquid polyhalogenated aromatic featuring a trifluoromethyl group (−CF₃), an ortho-fluorine, and a para-bromine on the same phenyl ring . This substitution pattern defines it as a member of the halogenated benzotrifluoride family—widely employed as synthetic intermediates in pharmaceuticals and agrochemicals—and distinguishes its reactivity profile from that of simpler aryl bromides or non-fluorinated benzotrifluorides [1]. Representative analytical datasets (¹H NMR, MS, IR) are publicly available via the SDBS spectral database, enabling unambiguous structural confirmation [2].

Why Generic Aryl Halide Interchange is Insufficient: The Functional-Group Triad in 4-Bromo-2-fluorobenzotrifluoride


Compared to generic aryl halides or benzotrifluorides carrying only a single reactive site, 4-bromo-2-fluorobenzotrifluoride harbors three electronically distinct substituents (−CF₃, −F, −Br) on one aromatic scaffold, each conferring a substantially different Hammett constant: σₘ(−CF₃) ≈ 0.43, σₚ(−Br) ≈ 0.23, and σₚ(−F) ≈ 0.06 [1]. This unique electronic confluence selectively modulates the electron density at the bromine-bearing position, directly impacting its oxidative-addition rate in Pd-catalyzed cross-coupling [2]. Consequently, simply swapping 4-Bromo-2-fluorobenzotrifluoride for a less electron-deficient analog (e.g., 4-bromofluorobenzene, which lacks the −CF₃ group) risks significantly altered reaction kinetics, lower coupling yields, and inconsistent product impurity profiles, undermining reproducibility across both discovery and scale-up stages.

Quantitative Differentiation of 4-Bromo-2-fluorobenzotrifluoride from Closest Analogs: Physical Properties, Purity, and Reactivity


Comparative Boiling Point and Refractive Index: Distinguishing 4-Bromo-2-fluorobenzotrifluoride from Isomeric 5-Bromo-2-fluorobenzotrifluoride

The boiling point of 4-Bromo-2-fluorobenzotrifluoride (161–162 °C) is nearly 15 °C lower than that of its regioisomer 5-bromo-2-fluorobenzotrifluoride (176–177 °C), while its refractive index (nD²⁰ 1.465) is markedly lower than that of the 5-bromo isomer (nD²⁰ ≈1.495) [1]. These differences arise from the distinct para vs. meta bromine placement altering molecular dipole and packing, providing a straightforward physical handle to distinguish between the two isomers and detect cross-contamination.

Physical property differentiation Quality control Isomer identification

Electron-Deficient Aryl Bromide Reactivity: The Impact of the para-CF₃ Group on Suzuki–Miyaura Coupling Rates

In Pd-catalyzed Suzuki–Miyaura couplings, electron-deficient aryl bromides undergo faster oxidative addition than electron-neutral counterparts; the presence of a para-trifluoromethyl group in 4-Bromo-2-fluorobenzotrifluoride (σₚ ≈ 0.54 for −CF₃) renders it more electrophilic than the analogous 4-bromofluorobenzene derivative, which lacks the strong −CF₃ substituent. For instance, under comparable conditions (Pd(PPh₃)₄, arylboronic acid, K₂CO₃, THF/H₂O), the electron-poor 4-bromoacetophenone (σₚ = 0.50 for −COCH₃) achieves near-quantitative conversion in 4 h, whereas neutral 4-bromoanisole requires 12 h for 65% conversion [2]. By inference, the strongly electron-withdrawing trifluoromethyl group on 4-Bromo-2-fluorobenzotrifluoride similarly accelerates the rate-determining oxidative-addition step, providing higher initial coupling rates relative to non-fluorinated benzotrifluorides.

Cross-coupling Reaction kinetics Electron-withdrawing effects

Purity Specifications: Commercial Availability at ≥99% (GC) vs. Typical Analog Purity

4-Bromo-2-fluorobenzotrifluoride is routinely supplied at ≥99% (GC) purity (TCI, AK Scientific), enabling direct use in API synthesis without additional purification. In contrast, many halogenated benzotrifluoride analogs (e.g., 2-fluoro-4-bromobenzotrifluoride, CAS 142808-15-9 synonym) are typically offered only at 97–98% purity from budget suppliers . This ≥1-2% purity differential, confirmed by calibrated GC-FID, correlates with reduced levels of debrominated and difluoro impurities, which is critical for maintaining impurity profiles within ICH Q3A thresholds in regulated pharmaceutical manufacturing [1].

High-purity intermediate API precursor Procurement specifications

Orthogonal Dihalide Reactivity: Tandem Coupling Enabled by para-Br/ortho-F Disparity

4-Bromo-2-fluorobenzotrifluoride delivers an aryl bromide (C−Br bond dissociation energy ~337 kJ mol⁻¹) alongside an ortho fluoro substituent (C−F BDE ~485 kJ mol⁻¹) that is completely inert under most Pd(0)/Pd(II) catalytic cycles [1]. This allows exclusive oxidative addition at the C−Br position while leaving C−F intact for a subsequent nucleophilic aromatic substitution (SNAr). Analogs bearing an ortho-chlorine (e.g., 4-Bromo-2-chlorobenzotrifluoride, C−Cl BDE ~397 kJ mol⁻¹) exhibit higher background C−Cl insertion reactivity under some Pd systems, partly compromising true orthogonality [2]. The near-negligible reactivity of the C−F bond eliminates competitive side reactions, streamlining the construction of complex, orthogonally addressable polyarene scaffolds.

Sequential functionalization Chemoselectivity Orthogonal cross-coupling

Optimal Deployment Scenarios for 4-Bromo-2-fluorobenzotrifluoride Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring High-Purity Biaryl Intermediates

When synthesizing focused libraries of drug-like biaryls (e.g., kinase inhibitor cores), 4-Bromo-2-fluorobenzotrifluoride’s commercially available ≥99% purity minimizes single-impurity excursions above the 0.10% ICH Q3A threshold, while the strong electron-withdrawing influence of its para-CF₃ group ensures rapid oxidative addition. This reduces reaction times relative to electron-neutral aryl bromides and eliminates the need for pre-purification of intermediates, directly supporting high-throughput, multi-step parallel synthesis workflows [1].

Regiospecific Isomer Differentiation During Quality Control

The 15 °C boiling-point gap and 0.030 refractive-index difference relative to the regioisomeric 5-bromo-2-fluorobenzotrifluoride enable facile QC testing. Laboratories can employ simple distillation-range monitoring or refractometry to confirm the received batch matches the ordered regioisomer, reducing the likelihood of downstream synthetic failures caused by isomeric contamination—a critical check for GMP intermediate procurement [2].

Orthogonal Functionalization Strategies in Complex Target Synthesis

The vast bond-energy difference (~148 kJ mol⁻¹) between the reactive para-C−Br and inert ortho-C−F allows a precise tandem coupling–SNAr sequence. In practice, a first-stage Suzuki coupling on the bromide followed by a second-stage nucleophilic fluoride displacement reliably introduces two distinct substituents regioselectively, a strategy that is problematic with the corresponding 4-bromo-2-chlorobenzotrifluoride where partial oxidative addition of the C−Cl bond can occur under forcing conditions [3].

Agrochemical Intermediates Requiring Consistent Cross-Coupling Performance at Scale

For kilogram-scale production of agrochemical actives that embed a trifluoromethylphenyl motif, the compound’s reproducible ≥99% (GC) purity and predictable, fast Suzuki coupling kinetics reduce both the catalyst loading and the incidence of by-product-generating side reactions. This translates into more robust, cost-effective batch consistency compared with less electron-deficient or lower-purity aryl bromides, which demand finer optimization of reaction parameters during scale-up .

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